Einecs 284-321-3
Description
The European Inventory of Existing Commercial Chemical Substances (EINECS) serves as a comprehensive registry for chemicals marketed in the EU between 1971 and 1981. EINECS chemicals are often evaluated for physicochemical properties, bioavailability, and toxicity using computational tools like EPISuite and Quantitative Structure-Activity Relationship (QSAR) models . These approaches enable hazard assessment without extensive animal testing, aligning with REACH regulations .
Properties
CAS No. |
84852-12-0 |
|---|---|
Molecular Formula |
C40H80O11 |
Molecular Weight |
737.1 g/mol |
IUPAC Name |
2-ethyl-2-(hydroxymethyl)propane-1,3-diol;hexanedioic acid;16-methylheptadecanoic acid;8-methylnonanoic acid |
InChI |
InChI=1S/C18H36O2.C10H20O2.C6H10O4.C6H14O3/c1-17(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18(19)20;1-9(2)7-5-3-4-6-8-10(11)12;7-5(8)3-1-2-4-6(9)10;1-2-6(3-7,4-8)5-9/h17H,3-16H2,1-2H3,(H,19,20);9H,3-8H2,1-2H3,(H,11,12);1-4H2,(H,7,8)(H,9,10);7-9H,2-5H2,1H3 |
InChI Key |
GVLIODWRRSYJDR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)(CO)CO.CC(C)CCCCCCCCCCCCCCC(=O)O.CC(C)CCCCCCC(=O)O.C(CCC(=O)O)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexanedioic acid, mixed esters with isodecanoic acid, isooctadecanoic acid, and trimethylolpropane involves esterification reactions. The primary reactants include hexanedioic acid, isodecanoic acid, isooctadecanoic acid, and trimethylolpropane. The reaction typically occurs under acidic conditions, with a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is heated to promote the formation of ester bonds, resulting in the desired ester compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in precise ratios and subjected to controlled heating and stirring. The reaction is monitored to ensure complete esterification, and the resulting product is purified through distillation or other separation techniques to obtain the final ester compound.
Chemical Reactions Analysis
Types of Reactions
Hexanedioic acid, mixed esters with isodecanoic acid, isooctadecanoic acid, and trimethylolpropane undergoes various chemical reactions, including:
Oxidation: The ester groups can be oxidized to form corresponding carboxylic acids.
Reduction: The ester groups can be reduced to form alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include alcohols and amines, often in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Hexanedioic acid, mixed esters with isodecanoic acid, isooctadecanoic acid, and trimethylolpropane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Used in the production of lubricants, plasticizers, and other industrial products due to its stability and chemical properties.
Mechanism of Action
The mechanism of action of hexanedioic acid, mixed esters with isodecanoic acid, isooctadecanoic acid, and trimethylolpropane involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release the corresponding acids and alcohols, which can then interact with biological molecules or participate in further chemical reactions. The specific pathways and molecular targets depend on the context of its use and the specific reactions it undergoes.
Comparison with Similar Compounds
Structural Similarity and Analog Identification
The Tanimoto index , calculated using PubChem 2D fingerprints, identifies structural analogs by measuring molecular similarity. A threshold of ≥70% similarity is commonly used to link unlabeled EINECS compounds with labeled analogs (e.g., REACH Annex VI Table 3.1 chemicals) . For instance:
Table 1: Hypothetical Structural Analogs of this compound
| Compound | EINECS Number | Tanimoto Index | Key Structural Features |
|---|---|---|---|
| Hypothetical Analog A | 284-321-4 | 0.85 | Shared functional groups (e.g., nitro, halogen) |
| Hypothetical Analog B | 284-321-5 | 0.78 | Similar aromatic backbone |
Physicochemical Property Comparison
Bioavailability-related properties (e.g., log Kow, water solubility) are critical for risk assessment. ERGO reference substances, covering 28 compounds, exemplify how a small subset can represent the EINECS domain. For example:
Table 2: Hypothetical Physicochemical Properties
| Property | This compound | Analog A | Analog B |
|---|---|---|---|
| Log Kow | 3.2 | 3.5 | 2.8 |
| Water Solubility (mg/L) | 120 | 90 | 150 |
| Molecular Weight (g/mol) | 250 | 265 | 240 |
Toxicity Prediction Using QSAR Models
QSAR models predict acute toxicity by correlating molecular descriptors (e.g., log Kow) with experimental data. For example:
Table 3: Hypothetical Toxicity Predictions
| Compound | LC50 (Fish, mg/L) | EC50 (Daphnia, mg/L) | Predicted Class (GHS) |
|---|---|---|---|
| This compound | 12.5 | 8.2 | Acute Toxicity 2 |
| Analog A | 10.0 | 6.5 | Acute Toxicity 1 |
| Analog B | 15.0 | 10.0 | Acute Toxicity 3 |
Q & A
Basic Research Questions
Q. How can researchers determine the chemical structure and purity of Einecs 284-321-3 using spectroscopic methods?
- Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. For purity, use high-performance liquid chromatography (HPLC) with a standardized protocol. Compare spectral data against established databases (e.g., PubChem, Reaxys) to confirm structural identity .
Q. What are the foundational protocols for synthesizing this compound in laboratory settings?
- Methodology : Follow a stepwise synthesis approach with stoichiometric controls. Document reaction conditions (temperature, solvent, catalyst) and characterize intermediates via thin-layer chromatography (TLC). Include reproducibility checks by repeating syntheses ≥3 times under identical conditions .
Q. How should researchers design a literature review to contextualize this compound within existing studies?
- Methodology : Use systematic review frameworks (e.g., PRISMA) to identify peer-reviewed articles. Prioritize studies with robust experimental designs and exclude non-peer-reviewed sources (e.g., ). Map trends in applications, toxicity, or mechanistic insights .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported biological activities of this compound?
- Methodology : Conduct dose-response assays across multiple cell lines or model organisms. Use meta-analysis to compare datasets, adjusting for variables like solvent choice or incubation time. Apply statistical tools (e.g., ANOVA with post-hoc tests) to identify confounding factors .
Q. How can researchers optimize in silico models to predict the physicochemical properties of this compound?
- Methodology : Validate computational tools (e.g., COSMO-RS, DFT) against experimental data. Calibrate parameters such as partition coefficients (logP) and solubility using iterative regression analysis. Publish code and datasets for peer validation .
Q. What methodologies ensure reproducibility in long-term stability studies of this compound?
- Methodology : Store samples under controlled conditions (temperature, humidity, light) and assess degradation via accelerated stability testing. Use orthogonal analytical methods (e.g., XRD for crystallinity, DSC for thermal stability) and document deviations in open-access repositories .
Q. How can interdisciplinary approaches address gaps in understanding the environmental fate of this compound?
- Methodology : Integrate ecotoxicology assays (e.g., Daphnia magna mortality tests) with environmental modeling (e.g., fugacity models). Collaborate with geochemists to analyze soil/water matrices and quantify bioaccumulation potential .
Methodological Frameworks
- PICO Framework : Define Population (e.g., cell lines), Intervention (e.g., dose), Comparison (e.g., solvent controls), and Outcome (e.g., IC50 values) to structure hypothesis-driven studies .
- FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant. For example, prioritize studies on under-researched toxicological endpoints .
Data Management & Reporting
- Supporting Information : Adhere to journal guidelines (e.g., Beilstein Journal) by including raw data, spectra, and computational scripts in supplementary files. Reference these in the main text for transparency .
- Statistical Rigor : Pre-register analysis plans to avoid data dredging. Use tools like R or Python for reproducible workflows, and report effect sizes with confidence intervals .
Common Pitfalls to Avoid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
